molecular formula C22H25N3O4 B2976954 4-Benzyl-5-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)morpholin-3-one CAS No. 1351581-94-6

4-Benzyl-5-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)morpholin-3-one

Cat. No.: B2976954
CAS No.: 1351581-94-6
M. Wt: 395.459
InChI Key: QWAHFBNKBDLEEV-UHFFFAOYSA-N
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Description

4-Benzyl-5-(4-(2-hydroxyphenyl)piperazine-1-carbonyl)morpholin-3-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is also known as BPIP and has been extensively studied for its ability to modulate various biological targets.

Mechanism of Action

Advantages and Limitations for Lab Experiments

BPIP has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized and purified. Additionally, its ability to modulate various targets makes it a versatile tool for studying various biological processes. However, BPIP also has some limitations, such as its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on BPIP. One potential application is in the treatment of neurological disorders such as schizophrenia and Parkinson's disease. Additionally, BPIP may have potential as an anticancer agent. Further research is needed to fully understand the mechanism of action of BPIP and its potential therapeutic applications.

Synthesis Methods

The synthesis of BPIP involves the reaction of 4-benzylmorpholine-3,5-dione with 4-(2-hydroxyphenyl)piperazine-1-carbonyl chloride in the presence of a base. The resulting compound is then purified using column chromatography.

Scientific Research Applications

BPIP has been shown to exhibit a wide range of biological activities, including antitumor, anti-inflammatory, and antipsychotic effects. Its ability to modulate various targets such as dopamine receptors, sigma receptors, and adrenergic receptors has attracted significant interest in the scientific community.

Properties

IUPAC Name

4-benzyl-5-[4-(2-hydroxyphenyl)piperazine-1-carbonyl]morpholin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O4/c26-20-9-5-4-8-18(20)23-10-12-24(13-11-23)22(28)19-15-29-16-21(27)25(19)14-17-6-2-1-3-7-17/h1-9,19,26H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWAHFBNKBDLEEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2O)C(=O)C3COCC(=O)N3CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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